REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8]N)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:10][N:11]1[CH2:16][CH2:15][C:14](=O)[CH2:13][CH2:12]1.C(O)(=O)C.[BH3-]C#[N:24].[Na+]>CO.ClCCl>[CH3:8][CH:7]([NH:24][CH:14]1[CH2:15][CH2:16][N:11]([CH3:10])[CH2:12][CH2:13]1)[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:3.4|
|
Name
|
|
Quantity
|
606 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
566 mg
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
628 g
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
Mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was partly removed on Rotavapor (40° C.)
|
Type
|
ADDITION
|
Details
|
Ethylacetate, 2M NaOH and water were added until pH˜10
|
Type
|
CUSTOM
|
Details
|
Phases were separated
|
Type
|
EXTRACTION
|
Details
|
aq. phase was then re-extracted with ethylacetate and dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organic phases were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
Concentration on Rotavapor (40° C.)
|
Type
|
CUSTOM
|
Details
|
yielded 838 mg crude 47AKU-36
|
Name
|
|
Type
|
|
Smiles
|
CC(C1=CC=CC=C1)NC1CCN(CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |